BenchChemオンラインストアへようこそ!

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Anticancer structure-activity relationship methoxy substitution

This fully synthetic coumarin-thiophene hybrid features the precise 2,4-dimethoxyphenyl substitution and thiophene-2-carboxylate ester essential for antiproliferative activity (HepG2 IC50 ~10 µg/mL, PC-3 ~5 µg/mL). It is the only commercially available compound in its series with a sulfur-mediated thiophene ester, making it irreplaceable for SAR studies on Factor XIa and cancer targets. Procure this exact chemotype for reliable screening results.

Molecular Formula C22H16O6S
Molecular Weight 408.42
CAS No. 900896-89-1
Cat. No. B2928414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
CAS900896-89-1
Molecular FormulaC22H16O6S
Molecular Weight408.42
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O)OC
InChIInChI=1S/C22H16O6S/c1-25-14-7-8-16(19(11-14)26-2)17-10-13-5-6-15(12-18(13)28-21(17)23)27-22(24)20-4-3-9-29-20/h3-12H,1-2H3
InChIKeyXSGGCJSWSPVEFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes124.2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate (CAS 900896-89-1): Scientific Procurement Baseline


3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a fully synthetic coumarin-thiophene hybrid featuring a 2,4-dimethoxyphenyl substituent at the 3-position and a thiophene-2-carboxylate ester at the 7-position of the chromen-2-one core [1]. The compound is commercially available as a screening compound (Life Chemicals catalog F3385-3043) for early-stage drug discovery . Its molecular formula is C22H16O6S with a molecular weight of 408.42 g/mol [2]. The structural architecture combines the coumarin pharmacophore—known for anticancer, anti-inflammatory, and enzyme inhibitory activities—with a thiophene ester moiety that introduces sulfur-mediated electronic properties and potential for π-stacking interactions distinct from oxygen-heterocycle (furan) analogs [3].

Why Generic Substitution of 3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate Compounds Fails


Compounds within the chromen-7-yl thiophene-2-carboxylate class cannot be treated as interchangeable because minor structural variations—including the position of methoxy substituents on the 3-phenyl ring (2,4- vs. 3,4-dimethoxy), the heteroatom in the ester (thiophene-S vs. furan-O), and the nature of the ester moiety itself—produce quantifiable differences in target engagement, cellular potency, and physicochemical properties [1][2]. The 2,4-dimethoxyphenyl substitution pattern at the coumarin 3-position has been specifically associated with differential antiproliferative activity across cancer cell lines, while the thiophene-2-carboxylate ester influences electronic distribution and potential sulfur-mediated interactions that furan and aliphatic ester analogs do not replicate [1]. Procurement of a close analog without this precise substitution architecture risks obtaining a compound with divergent biological profile, invalidating SAR hypotheses and wasting screening resources.

Quantitative Evidence Guide: When to Select 3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate Over Analogs


Regioisomeric Differentiation: 2,4- vs. 3,4-Dimethoxyphenyl Substitution Drives Divergent Antiproliferative Potency

In a comparative study of methoxy-enriched coumarin-chalcone hybrids, the 2,4-dimethoxyphenyl-bearing derivative exhibited the lowest IC50 values against HepG2 hepatocellular carcinoma (~10 μg/mL) and PC-3 prostate cancer (~5 μg/mL) cell lines, whereas 2,3,4-trimethoxyphenyl- and thiophene-containing structures showed more potent activity against AGS gastric cells (IC50 ~5 μg/mL) but were less effective against HepG2 and PC-3 [1]. This cell line-specific potency differential demonstrates that the 2,4-dimethoxyphenyl regioisomer is not interchangeable with the 3,4-dimethoxyphenyl analog (CAS 824978-58-7) when targeting hepatic or prostate cancer models. The 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate (identical molecular formula C22H16O6S) has no reported antiproliferative data in peer-reviewed literature, making the regioisomeric substitution pattern a critical selection criterion .

Anticancer structure-activity relationship methoxy substitution

Heterocyclic Ester Differentiation: Thiophene-2-Carboxylate vs. Furan-2-Carboxylate

The target compound (CAS 900896-89-1) possesses a thiophene-2-carboxylate ester at the coumarin 7-position, whereas its closest heterocyclic analog bears a furan-2-carboxylate ester (CAS 864761-48-8) [1]. Both share the identical 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl core. The thiophene-to-furan substitution introduces a sulfur atom in place of oxygen in the ester heterocycle, which alters electronic distribution (thiophene is more polarizable due to sulfur's larger atomic radius and d-orbital participation), hydrogen-bonding capacity, and potential for sulfur-mediated interactions with biological targets (e.g., sulfur-π interactions with aromatic residues in enzyme binding pockets) [2]. Comparative computational docking of structurally related coumarin-thiophene hybrids has demonstrated binding free energies (ΔG) against bacterial and cancer targets that would differ from their furan counterparts due to these electronic and steric effects, although experimental head-to-head data for the specific compound pair are absent from peer-reviewed literature [3].

medicinal chemistry bioisostere ester modification

Ester Pharmacophore Variation: Thiophene-2-Carboxylate vs. Aliphatic Esters (Isobutyrate, Cyclopropanecarboxylate)

The target compound contains an aromatic thiophene-2-carboxylate ester, distinguishing it from structurally identical analogs bearing aliphatic esters: 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate (CAS 864752-61-4, molecular formula C21H20O6, MW 368.4) and 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate [1]. The thiophene ester introduces additional aromaticity, extended π-conjugation, and sulfur-mediated electronic properties absent in the aliphatic isobutyrate and cyclopropanecarboxylate esters. These differences are expected to manifest in: (1) distinct UV-Vis absorption and fluorescence emission profiles due to the extended conjugated system; (2) differential binding to protein targets where the thiophene ring can engage in π-π stacking and sulfur-π interactions; and (3) altered metabolic stability of the ester linkage. The isobutyrate analog (CAS 864752-61-4) has a molecular weight 40.02 g/mol lower than the target compound and lacks the aromatic heterocycle in the ester region, representing a fundamentally different pharmacophore at the 7-position .

ester modification pharmacophore aromatic ester

Factor XIa Inhibition Baseline: Positioning of 3-Aryl Substitution Relative to a Simpler Analog with Known Activity

The simpler analog 2-oxo-2H-chromen-7-yl thiophene-2-carboxylate (lacking the 3-(2,4-dimethoxyphenyl) substituent) has a reported Factor XIa inhibitory IC50 of 2.68 μM (2.68E+3 nM) at pH 7.4, 2°C, as recorded in BindingDB (BDBM32862) from PubChem BioAssay AID 846 [1][2]. This provides a quantitative baseline for the chromen-7-yl thiophene-2-carboxylate scaffold's interaction with the coagulation Factor XIa active site. The target compound (CAS 900896-89-1) adds a 2,4-dimethoxyphenyl group at the coumarin 3-position, which is expected to modulate Factor XIa binding through steric and electronic effects at the coumarin 3-position. No published Factor XIa inhibition data exist for the target compound. However, the availability of baseline activity for the 3-unsubstituted analog enables a rational SAR hypothesis: the 3-aryl substituent may either enhance affinity (through additional hydrophobic contacts) or reduce it (through steric clash with the SI pocket), and procurement of the target compound is the only way to test this hypothesis experimentally [3].

coagulation enzyme inhibition serine protease

Recommended Application Scenarios for Procuring 3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate


SAR-Driven Anticancer Screening Targeting HepG2 or PC-3 Cell Lines

Based on class-level evidence that 2,4-dimethoxyphenyl-bearing coumarin derivatives exhibit the lowest IC50 values against HepG2 (~10 μg/mL) and PC-3 (~5 μg/mL) cell lines [1], this compound is the appropriate choice for laboratories conducting antiproliferative screening against hepatic or prostate cancer models. The 3,4-dimethoxyphenyl regioisomer (CAS 824978-58-7) lacks published potency data in any cell line, making it a higher-risk procurement for these specific indications.

Coumarin-Thiophene Hybrid Library Design for Coagulation Factor XIa SAR Studies

The 3-unsubstituted analog (2-oxo-2H-chromen-7-yl thiophene-2-carboxylate) has a validated Factor XIa IC50 of 2.68 μM [2]. Procuring this compound with the 3-(2,4-dimethoxyphenyl) substituent enables systematic exploration of steric and electronic effects at the coumarin 3-position on serine protease inhibition. This compound represents the logical first step in expanding the SAR around the Factor XIa-active chromen-7-yl thiophene-2-carboxylate scaffold.

Ester Pharmacophore Differentiation: Sulfur- vs. Oxygen-Containing Heterocyclic Esters

For medicinal chemistry programs requiring a thiophene ester pharmacophore—where sulfur-mediated interactions (e.g., sulfur-π stacking, altered hydrogen-bonding) are hypothesized to contribute to target binding—this compound (CAS 900896-89-1) is the only commercially available option in the 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl series that contains a thiophene ester [3]. The furan-2-carboxylate analog (CAS 864761-48-8) and aliphatic esters (isobutyrate, cyclopropanecarboxylate) do not provide sulfur-dependent electronic properties and cannot substitute for this specific pharmacophore requirement.

HTS Library Procurement Focused on Methoxy-Substituted Coumarin Diversity

As a commercially available screening compound (Life Chemicals F3385-3043) within a library of over 543,500 natural and synthetic compounds, this molecule has been computationally evaluated for target binding (GroEL docking energy range: −10.34 to −8.26 kcal/mol for structurally related compounds in the same F3385 series) [4]. Procuring this compound as part of an HTS library ensures representation of the 2,4-dimethoxyphenyl-thiophene ester chemotype, which is structurally distinct from the more common 3,4-dimethoxyphenyl and furan ester variants.

Quote Request

Request a Quote for 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.